molecular formula C17H21NO2S B2565377 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide CAS No. 1797774-80-1

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide

Cat. No.: B2565377
CAS No.: 1797774-80-1
M. Wt: 303.42
InChI Key: LJOYEWCWPSKFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring substituted with a hydroxy(phenyl)methyl group and a dimethylpropanamide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.

    Introduction of the Hydroxy(phenyl)methyl Group: The hydroxy(phenyl)methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a benzyl alcohol derivative in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the thiophene derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the dimethylpropanamide moiety can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiophene derivatives with potential biological activities.

    Biology: Investigation of its effects on cellular processes and potential as a biochemical probe.

    Medicine: Exploration of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: A cough suppressant containing a thiophene nucleus.

Uniqueness

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern, combining a hydroxy(phenyl)methyl group and a dimethylpropanamide moiety on the thiophene ring

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-17(2,3)16(20)18-11-13-9-10-14(21-13)15(19)12-7-5-4-6-8-12/h4-10,15,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOYEWCWPSKFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.